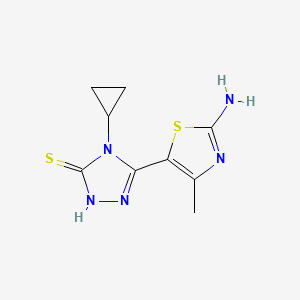

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

描述

The compound 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (hereafter referred to as Compound A) is a heterocyclic molecule combining a 1,2,4-triazole-3-thiol core with a 2-amino-4-methylthiazole substituent at position 5 and a cyclopropyl group at position 4.

属性

IUPAC Name |

3-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5S2/c1-4-6(16-8(10)11-4)7-12-13-9(15)14(7)5-2-3-5/h5H,2-3H2,1H3,(H2,10,11)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNXHZYACHGQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NNC(=S)N2C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of Potassium Dithiocarbazate Intermediate

The synthesis begins with the preparation of potassium 3-(2-furoyl)dithiocarbazate, a key intermediate. Furancarboxylic acid hydrazide reacts with carbon disulfide in ethanolic potassium hydroxide, yielding the dithiocarbazate salt after 12–18 hours of agitation. This intermediate serves as a precursor for subsequent thiosemicarbazide formation.

Reagents and Conditions

- Hydrazide : Furancarboxylic acid hydrazide (1.0 equivalent)

- Carbon disulfide : 1.5 equivalents

- Solvent : Absolute ethanol

- Base : Potassium hydroxide (1.5 equivalents)

- Temperature : Room temperature

Thiosemicarbazide Derivatization

The dithiocarbazate intermediate reacts with aryl isothiocyanates (e.g., 4-chlorophenyl isothiocyanate) in dry benzene under reflux for 6 hours. This step introduces aryl substituents, forming 1-(2-furoyl)-4-arylthiosemicarbazides with yields of 88–95%.

Critical Parameters

- Solvent : Dry benzene ensures anhydrous conditions.

- Reaction Time : Prolonged reflux (6 hours) maximizes conversion.

- Workup : Recrystallization from methanol purifies the product.

Alkaline Cyclization to Triazole-Thiol

Ring closure of thiosemicarbazides occurs in alkaline medium. Treatment with sodium hydroxide (2N solution) under reflux for 4 hours induces cyclization, forming the triazole-thiol core. Acidification with hydrochloric acid precipitates the product, which is recrystallized from ethanol.

Yield Optimization

- Base Concentration : 2N NaOH achieves optimal deprotonation.

- Cyclization Time : 4-hour reflux balances completeness and side reactions.

- Purification : Ethanol recrystallization removes sodium salts.

Cyclization Using Acidic Conditions

Thiosemicarbazone Formation

An alternative route involves condensing 3-carbaldehyde derivatives with thiosemicarbazide in ethanol containing glacial acetic acid. Reflux for 4 hours yields thiosemicarbazones, confirmed by FT-IR peaks at 3477–3353 cm⁻¹ (N–H stretching) and 1623 cm⁻¹ (C=N imine).

Acid-Mediated Cyclization

Thiosemicarbazones undergo cyclization in acidic media (35% HCl) under reflux for 2 hours. The reaction proceeds via intramolecular nucleophilic attack, forming the triazole-thiol moiety. The thiol (-SH) group is identified by FT-IR absorption at 2574–2619 cm⁻¹.

Advantages Over Alkaline Method

- Faster Reaction : 2-hour reflux vs. 4-hour alkaline cyclization.

- Simpler Workup : Direct precipitation upon dilution with water.

Hydrazide-Carbon Disulfide Route

Acetohydrazide Synthesis

Ethyl 4-bromo-3-oxopentanoate reacts with thiourea in ethanol to form a thiazole intermediate. Subsequent treatment with hydrazine hydrate produces 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide, confirmed by ¹H NMR signals at δ 9.02 (NH) and δ 2.31 (CH₃).

Oxadiazole-Thiol Formation

The acetohydrazide reacts with carbon disulfide in basic ethanol, forming a 1,3,4-oxadiazole-2-thiol intermediate. Condensation with substituted aldehydes introduces cyclopropyl groups via Schiff base formation.

Key Spectral Data

- IR : 3316 cm⁻¹ (N–H), 2352 cm⁻¹ (C=S).

- Mass Spectrometry : Molecular ion peak at m/z 253.34 confirms molecular weight.

Comparative Analysis of Methods

The thiosemicarbazide route offers superior scalability, while acidic conditions reduce energy expenditure. The hydrazide method allows structural diversification through aldehyde variants.

Spectroscopic Characterization

Infrared Spectroscopy

化学反应分析

Types of Reactions

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

科学研究应用

Antimicrobial Activity

Research indicates that compounds similar to 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. For instance, derivatives of triazole and thiazole rings have been extensively studied for their antibacterial and antifungal activities. This compound's structure suggests potential efficacy against resistant strains of bacteria and fungi, which is crucial in the context of global health concerns regarding antimicrobial resistance .

Antioxidant Properties

The antioxidant activity of related thiazole derivatives has been documented, with studies showing that certain compounds can effectively scavenge free radicals. This property is essential for developing therapeutic agents aimed at oxidative stress-related diseases .

Anti-inflammatory Effects

Compounds containing the triazole moiety are known for their anti-inflammatory effects. The incorporation of the thiazole group may enhance these properties, making it a candidate for treating inflammatory conditions .

Agricultural Applications

The compound's potential extends to agricultural sciences, particularly as a fungicide or pesticide. Its structural characteristics suggest it could inhibit fungal pathogens in crops, thereby improving yield and quality. The development of such agrochemicals is vital for sustainable agriculture practices .

Case Studies and Research Findings

Several studies have highlighted the synthesis and characterization of related compounds to elucidate their biological activities:

- Synthesis and Characterization : Various synthetic routes have been developed to produce derivatives of this compound. These methods are crucial for producing sufficient quantities for testing and application in both medicinal and agricultural fields .

- Biological Activity Testing : In vitro tests have shown promising results against several bacterial strains and fungi. For example, compounds derived from similar structures demonstrated effective inhibition in susceptibility screening tests using agar-well diffusion methods .

作用机制

The mechanism of action of 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Structural Analogues with Varying Substituents

Triazole-Thiol Derivatives with Cyclopropyl at Position 4

- 5-(1-Adamantylmethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol Key Features: Replaces the 2-amino-4-methylthiazole with an adamantane-derived substituent. Significance: Adamantane groups are known for enhancing lipophilicity and biological activity, particularly in antiviral and enzyme-inhibiting compounds .

- 5-(2-Chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol Key Features: Contains a chlorophenoxymethyl group at position 5. Properties: The electron-withdrawing chlorine atom may influence reactivity and binding affinity, as seen in antimicrobial analogs .

Triazole-Thiol Derivatives with Different Position 4 Substituents

4-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol

4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol

Table 1: Comparative Physicochemical Data

生物活性

The compound 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a derivative of thiazole and triazole, which are known for their diverse biological activities. This article synthesizes current research findings on its biological activity, particularly its antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 310.5 g/mol. Its structural features include:

- Thiazole moiety : Contributes to the compound's biological activity.

- Triazole ring : Known for its role in various pharmacological effects.

Antibacterial Activity

Research indicates that compounds containing triazole and thiazole rings exhibit significant antibacterial properties. The following table summarizes key findings regarding the antibacterial efficacy of related compounds:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| 1,2,4-Triazole Derivative | E. coli | 5 µg/mL | DNA-gyrase inhibition |

| Thiazole Derivative | Bacillus subtilis | 10 µg/mL | Cell wall synthesis inhibition |

| 5-(2-amino-4-methyl-1,3-thiazol-5-yl) derivative | Pseudomonas aeruginosa | 8 µg/mL | Disruption of membrane integrity |

The compound has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of the compound have been explored through various studies. Notably, derivatives of triazoles have been synthesized and tested against several cancer cell lines. The following table provides insights into the cytotoxic effects observed:

| Compound | Cancer Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| Triazole-Thiol Derivative | Human Melanoma (IGR39) | 1.61 ± 0.92 | High |

| Thiazole-Triazole Hybrid | Triple-Negative Breast Cancer (MDA-MB-231) | 1.98 ± 1.22 | Moderate |

| Thiazole Derivative | Pancreatic Carcinoma (Panc-1) | 3.25 ± 0.50 | High |

These findings suggest that the compound exhibits significant cytotoxicity against cancer cell lines, particularly melanoma . The selectivity towards cancer cells indicates a potential for targeted therapy.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of DNA gyrase : A target for many antibacterial agents, leading to disruption in bacterial replication.

- Induction of apoptosis in cancer cells : The compound may trigger programmed cell death pathways in malignancies.

Case Studies

- Antibacterial Efficacy Study : A study evaluated various thiazole derivatives for their effectiveness against resistant bacterial strains. The results indicated that compounds similar to This compound showed enhanced activity compared to traditional antibiotics .

- Cytotoxicity Assessment in Cancer Models : In vitro studies conducted on human melanoma and breast cancer cell lines demonstrated that specific derivatives exhibited higher cytotoxicity than established chemotherapeutics like doxorubicin .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol?

- Methodology : The synthesis typically involves cyclization and alkylation steps. For example, cyclization of thiosemicarbazide precursors with cyclopropane derivatives under reflux in ethanol (60–100°C) yields the triazole core. Subsequent alkylation with bromoalkanes in propan-2-ol, catalyzed by NaOH, introduces the cyclopropyl group. Optimal conditions include 2-hour reflux and purification via recrystallization from methanol .

- Key Data : Yield improvements (e.g., 73% in analogous compounds) depend on stoichiometric control of bromoalkanes and base concentration .

Q. How can researchers confirm the structure and purity of this compound?

- Methodology : Use a combination of:

- 1H NMR : Characteristic peaks for thiol (-SH, δ ~12.7 ppm), amino groups (-NH2, δ ~5.3 ppm), and cyclopropyl protons (δ ~1.0–2.0 ppm) .

- IR Spectroscopy : Bands for N-H stretching (3300–3500 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) .

- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance bioactivity?

- Methodology :

- S-Alkylation : Introduce alkyl/aryl groups at the thiol position to modulate lipophilicity and bioavailability. For example, substitution with fluorophenyl groups improves binding to hydrophobic enzyme pockets .

- SAR Studies : Compare bioactivity of derivatives with varying substituents (e.g., methyl vs. trifluoromethyl on the thiazole ring) to identify critical pharmacophores .

- Data-Driven Approach : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like cytochrome P450 or bacterial enzymes .

Q. What computational strategies optimize reaction conditions for synthesizing novel analogs?

- Methodology :

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 09) to model transition states and identify energy barriers for cyclization/alkylation steps .

- Reaction Path Search : ICReDD’s approach combines computational screening (e.g., reaction yield prediction via machine learning) with experimental validation to reduce trial-and-error .

- Case Study : Microwave-assisted synthesis (e.g., 100 W, 10 min) reduces reaction time by 50% compared to conventional reflux .

Q. How should researchers address contradictions in reported synthetic yields or characterization data?

- Methodology :

- Control Experiments : Replicate conflicting protocols (e.g., varying NaOH concentrations in alkylation) to isolate critical variables .

- Advanced Characterization : Use LC-MS to detect impurities or byproducts affecting yield discrepancies .

- Example : A study reporting 73% yield vs. 55% in another may differ in solvent polarity (propan-2-ol vs. ethanol) or purification techniques (recrystallization vs. column chromatography) .

Tables for Key Data

| Synthetic Parameter | Optimal Conditions | Reference |

|---|---|---|

| Alkylation Reagent | Bromocyclopropane | |

| Reaction Solvent | Propan-2-ol | |

| Purification Method | Recrystallization (methanol) | |

| Yield Range for Analogues | 55–73% |

| Characterization Technique | Critical Peaks/Bands | Reference |

|---|---|---|

| 1H NMR | δ 12.7 (SH), 5.3 (NH2), 1.0–2.0 (cyclopropyl) | |

| IR Spectroscopy | 3300–3500 cm⁻¹ (N-H), 600–700 cm⁻¹ (C-S) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。